N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide
Description
The compound "N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide" features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a 3,4-dimethylphenyl group at the 1-position and a 4-methoxybenzamide moiety at the 5-position. This scaffold is structurally analogous to bioactive heterocycles reported in antiviral, antimicrobial, and anticancer research .
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-13-4-7-16(10-14(13)2)26-19-18(11-23-26)21(28)25(12-22-19)24-20(27)15-5-8-17(29-3)9-6-15/h4-12H,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZWQQCLUVCEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, supported by research findings and case studies.
Structure and Synthesis
The compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused bicyclic core structure with multiple functional groups that contribute to its biological activity. The general structure can be represented as follows:
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrazolo[3,4-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
- Functional group modifications : The introduction of the 3,4-dimethylphenyl and 4-methoxybenzamide groups is performed via electrophilic aromatic substitution or acylation reactions.
Biological Activities
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure often exhibit a range of biological activities. The specific activities associated with this compound include:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, a case study highlighted its effectiveness against breast cancer cells by inducing apoptosis through the activation of caspase pathways .
- Antimicrobial Properties : Preliminary tests suggest that this compound exhibits antibacterial activity against Gram-positive bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in animal models of arthritis, likely due to its ability to inhibit pro-inflammatory cytokines .
Case Study 1: Anticancer Screening
A notable study screened a library of compounds for anticancer properties using multicellular spheroids as models. This compound was identified as a potent inhibitor of tumor growth in vitro. The study reported a significant reduction in cell viability at concentrations as low as 10 µM .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, the compound was tested against several bacterial strains. Results indicated that it inhibited growth effectively at concentrations ranging from 5 to 50 µg/mL, showcasing its potential as a lead compound for antibiotic development .
Comparative Biological Activity Table
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | Similar pyrazolo core with different substitutions | Anticancer activity |
| N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | Contains chlorophenyl group | Antimicrobial properties |
| N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl) | Features naphthalene substitution | Potential anti-inflammatory effects |
Scientific Research Applications
Biological Activities
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine, including N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide, exhibit various biological activities:
- Anticancer Properties : The compound has been investigated for its potential to inhibit cancer cell proliferation. Studies indicate that it may act on specific molecular targets involved in tumor growth and metastasis.
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : There is evidence to support its role in modulating inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases.
Anticancer Activity
A study conducted on the anticancer effects of pyrazolo[3,4-d]pyrimidine derivatives showed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell cycle regulation and apoptosis induction.
Antimicrobial Research
In another study focusing on antimicrobial activity, derivatives of this compound were tested against a range of bacterial strains. Results indicated that certain modifications to the pyrazolo core enhanced antibacterial efficacy, suggesting that further structural optimization could lead to the development of effective antimicrobial agents.
Synthesis Pathways
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazolo Core : The initial step involves synthesizing the pyrazolo[3,4-d]pyrimidine core through cyclization reactions.
- Substitution Reactions : Subsequent reactions introduce the 3,4-dimethylphenyl and methoxybenzamide groups via electrophilic aromatic substitution.
- Purification : The final product is purified through recrystallization or chromatography techniques.
Summary Table of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(1-(3-methylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | Similar pyrazolo core with different substitutions | Anticancer activity |
| N-(1-(2-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl) | Contains a chlorophenyl group | Antimicrobial properties |
| N-(1-(2-methylphenyl)-5(4H)-oxopyrazolo[3,4-d]pyrimidin-5(6H)-yl) | Features naphthalene substitution | Potential anti-inflammatory effects |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Antiviral Pyrimidine Derivatives ()
- Molecule 186 : A 5-alkyl-2-(thio)-2,6-difluorophenylmethyl-dihydropyrimidin-4-one derivative exhibited anti-HIV activity (EC50: 40–90 µM), outperforming nevirapine. The 2,6-difluorophenylmethyl substituent likely enhances binding to viral reverse transcriptase. In contrast, the target compound’s 3,4-dimethylphenyl group may prioritize metabolic stability over potency .
- Molecule 187 : A sulfonamide-containing pyrimidine showed activity against HIV-1/2. Sulfonamides generally improve solubility and bioavailability compared to benzamides, suggesting the target’s 4-methoxybenzamide group might trade solubility for enhanced target specificity .
Pyrazolo[3,4-d]pyrimidine Derivatives ()
- Fluorine atoms often enhance metabolic stability and electronegative interactions, whereas the target’s 3,4-dimethylphenyl group may optimize lipophilicity for CNS penetration .
Antimicrobial Activity ()
- Thiazolidinone (XI): Exhibited superior antimicrobial activity compared to β-lactams and Schiff bases. The target’s 4-methoxybenzamide group may mimic thiazolidinone’s hydrogen-bonding capacity but lacks the C=S group critical for bacterial membrane disruption .
- β-Lactam (XII) : Showed moderate gram-negative activity, highlighting the importance of strained rings for penicillin-binding protein inhibition. The target’s rigid pyrazolo-pyrimidine core may limit analogous interactions .
Substituent Effects on Bioactivity
- 3,4-Dimethylphenyl Group : Common in pesticides (e.g., amitraz in ), this substituent may confer resistance to oxidative metabolism, extending half-life. However, it could reduce solubility compared to polar groups like sulfonamides .
- 4-Methoxybenzamide : The methoxy group balances electron-donating effects and moderate hydrophobicity, contrasting with the electron-withdrawing fluoro groups in ’s compounds .
Key Data Table: Structural and Functional Comparisons
Q & A
Q. What are the common synthetic routes for preparing N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-methoxybenzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:
- Alkylation : Reacting pyrazolo[3,4-d]pyrimidinone derivatives with alkyl/aryl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization (e.g., from acetonitrile) to isolate the product .
- Urea/Thiourea Formation : Treating intermediates with aryl/alkyl isocyanates or isothiocyanates in dichloromethane, followed by washing, drying, and recrystallization .
- Benzoylation : Using substituted benzoyl chlorides in dry benzene, followed by ice-water quenching and recrystallization .
Key solvents include acetonitrile, dichloromethane, and benzene, with yields influenced by reaction time and stoichiometry.
Q. How is the structural characterization of this compound typically performed?
- Methodological Answer :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for the pyrimidinone ring and amide bonds) .
- ¹H NMR : Confirms substituent positions (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons in the 3,4-dimethylphenyl group at δ ~6.8–7.5 ppm) .
- Chromatographic-Mass Spectrometry : Validates purity and molecular ion peaks, with crystallization (e.g., from isopropyl alcohol) ensuring well-defined melting points .
Q. What are the common impurities observed during synthesis, and how are they analyzed?
- Methodological Answer :
- By-Products : N- vs. O-substituted isomers may form during alkylation or benzoylation. Chromatographic separation (e.g., TLC or HPLC) and mass spectrometry distinguish these .
- Unreacted Intermediates : Residual starting materials (e.g., unreacted pyrazolo[3,4-d]pyrimidinone) are monitored via NMR or HPLC .
- Solvent Traces : GC-MS detects residual acetonitrile or dichloromethane, with recrystallization reducing impurities .
Advanced Research Questions
Q. How can regioselectivity be controlled during substitution reactions involving the pyrazolo[3,4-d]pyrimidine core?
- Methodological Answer :
- Reagent Choice : Bulky electrophiles (e.g., 3,4-dimethylphenyl groups) favor N-substitution over O-substitution due to steric hindrance .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity at the pyrimidine N-atom .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions, as seen in benzoylation reactions .
Computational modeling (e.g., DFT) predicts reactive sites, guiding experimental design .
Q. What strategies improve yield and purity in large-scale synthesis?
- Methodological Answer :
- Optimized Stoichiometry : A 1.2:1 molar ratio of alkyl halide to pyrazolo[3,4-d]pyrimidinone minimizes unreacted starting material .
- Crystallization Protocols : Isopropyl alcohol recrystallization increases purity (>95%) and defines crystal morphology .
- Process Control : In-line monitoring (e.g., FTIR or Raman spectroscopy) tracks reaction progress and intermediates .
Q. How can contradictory data on biological activity (e.g., anti-inflammatory vs. anticancer effects) be resolved?
- Methodological Answer :
- Dose-Response Studies : Test compound efficacy across concentrations (e.g., 0.1–100 µM) to identify therapeutic windows .
- Target Validation : Use kinase assays or protein binding studies to confirm specificity (e.g., COX-2 inhibition for anti-inflammatory activity) .
- Structural Analogs : Compare activity of derivatives (e.g., fluorobenzamide vs. methoxy variants) to isolate functional group contributions .
Q. What computational tools are used to predict the compound’s physicochemical properties?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict solubility and stability in aqueous/organic matrices .
- QSAR Modeling : Relates substituent effects (e.g., 3,4-dimethylphenyl) to logP or bioavailability .
- Docking Studies : Identify binding poses in enzymatic pockets (e.g., EGFR or PI3K kinases) for rational drug design .
Key Data from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
